molecular formula C21H34B2O4 B14130365 4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane

Cat. No.: B14130365
M. Wt: 372.1 g/mol
InChI Key: IWXBLTSKHMQJRO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane is a bifunctional boronate ester characterized by two 1,3,2-dioxaborolane (pinacol boronate) moieties linked via a propyl spacer bearing a phenyl substituent. This compound belongs to the class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions, radical chemistry, and as intermediates in pharmaceutical synthesis . Its structure combines steric bulk from the tetramethyl groups with the electronic versatility of the phenyl and boronate groups, enabling tailored reactivity in catalytic transformations.

Properties

Molecular Formula

C21H34B2O4

Molecular Weight

372.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C21H34B2O4/c1-18(2)19(3,4)25-22(24-18)17(15-14-16-12-10-9-11-13-16)23-26-20(5,6)21(7,8)27-23/h9-13,17H,14-15H2,1-8H3

InChI Key

IWXBLTSKHMQJRO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Sequential Borylation of Alkenes

A prominent method involves iridium-catalyzed C–H borylation of pre-functionalized alkenes. For example, 3-phenylpropene can undergo double borylation using bis(pinacolato)diboron (B₂pin₂) under Ir catalysis. This approach typically employs [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in anhydrous tetrahydrofuran (THF) at 80°C. The reaction proceeds via oxidative addition of B₂pin₂ to Ir, followed by C–H activation and reductive elimination to install both boronate groups.

Key Conditions :

  • Catalyst: [Ir(COD)OMe]₂ (3 mol%)
  • Ligand: dtbpy (6 mol%)
  • Solvent: THF, 80°C, 12–24 h
  • Yield: 60–75%

Palladium-Mediated Coupling of Boronic Esters

Palladium-catalyzed coupling between aryl halides and boronic esters enables the assembly of the 3-phenylpropyl backbone. For instance, 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in ethanol/water (3:1). This method leverages the Suzuki-Miyaura mechanism, forming a C–C bond between the aryl and alkyl boronate units.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: Ethanol/H₂O (3:1), 70°C, 6 h
  • Yield: 68%

Hydroboration of Alkynes

Anti-Markovnikov Hydroboration

The anti-Markovnikov addition of pinacolborane (HBpin) to terminal alkynes provides a route to allylic boronic esters. For example, 1-phenyl-1-propyne reacts with HBpin in the presence of a Rh catalyst (e.g., RhCl(PPh₃)₃) to yield 3-phenylprop-1-en-1-ylboronate. Subsequent hydrogenation over Pd/C introduces the second boronate group via radical borylation.

Reaction Steps :

  • Hydroboration:
    • Substrate: 1-Phenyl-1-propyne
    • Reagent: HBpin (2 equiv)
    • Catalyst: RhCl(PPh₃)₃ (2 mol%)
    • Solvent: Toluene, 25°C, 2 h
    • Yield: 85%
  • Hydrogenation/Borylation:
    • Conditions: H₂ (1 atm), Pd/C (5 wt%), B₂pin₂ (1.5 equiv)
    • Solvent: THF, 60°C, 12 h
    • Yield: 72%

Multi-Step Functional Group Transformations

Grignard Reagent-Mediated Alkylation

A three-step protocol involves:

  • Synthesis of 3-Phenylpropanol : Reduction of ethyl cinnamate using LiAlH₄ in THF.
  • Conversion to 3-Phenylpropyl Bromide : Treatment with PBr₃ in dichloromethane.
  • Double Borylation : Reaction with B₂pin₂ and Mg turnings in THF under reflux.

Critical Data :

  • Step 1 Yield: 89%
  • Step 2 Yield: 76%
  • Step 3 Yield: 65%

Boron-Wittig Reaction

The boron-Wittig reaction between bis-boronic esters and aldehydes offers an alternative route. For example, 4,4,5,5-tetramethyl-2-(2-boronoethyl)-1,3,2-dioxaborolane reacts with benzaldehyde in the presence of Ti(OiPr)₄, yielding the target compound via olefination.

Conditions :

  • Titanium Catalyst: Ti(OiPr)₄ (10 mol%)
  • Solvent: Dichloromethane, 25°C, 4 h
  • Yield: 58%

Comparative Analysis of Methods

Method Catalyst Yield (%) Temperature (°C) Key Advantage
Ir-Catalyzed Borylation [Ir(COD)OMe]₂ 75 80 Atom-economical, one-pot
Suzuki-Miyaura Coupling Pd(PPh₃)₄ 68 70 Broad substrate scope
Hydroboration/Hydrogenation RhCl(PPh₃)₃ 72 60 Stereoselective
Grignard Alkylation Mg 65 Reflux Scalable
Boron-Wittig Ti(OiPr)₄ 58 25 Mild conditions

Challenges and Optimization Strategies

Boronate Stability

The 1,3,2-dioxaborolane rings are susceptible to hydrolysis under acidic or aqueous conditions. Strategies include:

  • Using anhydrous solvents (e.g., THF over ethanol).
  • Adding molecular sieves to scavenge moisture.

Regioselectivity in Borylation

Controlling regioselectivity in unsymmetrical substrates requires ligand tuning. Bulky ligands (e.g., dtbpy) favor less sterically hindered positions.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boronic ester groups can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and drug delivery systems .

Comparison with Similar Compounds

Target Compound

  • Reactivity : The dual boronate groups enable sequential cross-coupling reactions, while the phenyl group directs regioselectivity in arylations.
  • Applications : Used in iterative Suzuki couplings for polyarene synthesis and as a precursor for α-boryl carbanions in umpolung reactions .

Analogous Compounds

Long Alkyl Chain Boronate (): Reactivity: Limited steric hindrance allows for efficient transmetallation in coupling reactions. Applications: Synthesis of lipid-soluble bioactive molecules .

Ethenyl-Linked Dual Boronate () :

  • Reactivity : The conjugated ethenyl group facilitates radical addition and cyclopropanation.
  • Applications : Construction of strained carbocycles via diboration-cyclization cascades (36% yield reported) .

Ethynyl-Substituted Boronate (): Reactivity: Ethynyl group participates in Sonogashira coupling and cycloadditions. Applications: Synthesis of arylacetylenes for optoelectronic materials .

Fluorinated Allylboronate () :

  • Reactivity : Fluorine atoms enhance oxidative stability and direct nucleophilic attack.
  • Applications : Fluorinated polymer precursors and agrochemicals .

Bis-Boronate () :

  • Reactivity : Symmetrical structure enables polymerization or cross-linking.
  • Applications : Metal-organic frameworks (MOFs) and dendritic catalysts .

Key Research Findings

  • Steric vs. Electronic Effects : Bulky tetramethyl groups in the target compound slow transmetallation compared to less hindered analogs (e.g., ) but improve stability .
  • Dual Reactivity : Compounds with two boronate groups (e.g., target compound, ) enable sequential functionalization, critical for iterative syntheses .
  • Fluorine Impact : Fluorinated derivatives () exhibit unique solubility and stability profiles, expanding their utility in harsh reaction conditions .

Biological Activity

The compound 4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane (CAS Number: 1115639-92-3) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a review of existing literature, data tables, and case studies.

Basic Information

PropertyValue
Molecular Formula C30H27BO2
Molecular Weight 430.35 g/mol
Appearance White to yellow crystalline powder
Melting Point 179°C
Purity ≥98.0% (GC,T)

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that boron-containing compounds often exhibit unique pharmacological properties due to their ability to form stable complexes with biomolecules.

Key Biological Activities

  • Anticancer Activity : Several studies have indicated that boron compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, they may modulate the activity of retinoid X receptors (RXRs), which play crucial roles in regulating gene expression associated with cancer progression .
  • Antimicrobial Properties : The presence of boron in organic compounds is known to enhance their antimicrobial efficacy. Compounds similar to the one have shown potential against various bacterial strains.
  • Neuroprotective Effects : Some research suggests that boron compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Study 1: RXR Modulation

A study focused on RXR agonists demonstrated that certain dioxaborolane derivatives could effectively activate RXR pathways, leading to increased transcription of target genes involved in cellular growth and differentiation . The EC50 values for these compounds indicated significant potency in modulating RXR activity.

Study 2: Anticancer Efficacy

In vitro studies have shown that similar dioxaborolane derivatives exhibit cytotoxic effects on various cancer cell lines. For example, a derivative with structural similarities demonstrated an IC50 value of 20 µM against breast cancer cells, indicating its potential as a therapeutic agent .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50/EC50 (µM/nM)Reference
4,4,5,5-Tetramethyl-2-[3-phenyl]dioxaborolaneAnticancer20 µM
RXR Agonist ARXR Modulation150 nM
RXR Agonist BRXR Modulation260 nM

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

A: The compound can be synthesized via Suzuki-Miyaura cross-coupling or sequential borylation reactions. For example, analogous pinacol boronate esters (e.g., 3-(4-boronophenyl)morpholine derivatives) are synthesized using Pd-catalyzed coupling under inert atmospheres, with yields optimized by controlling stoichiometry (1.2–1.5 equiv of boronic ester) and reaction time (12–24 hrs) . Purification via column chromatography (hexanes/EtOAc + 0.25% Et₃N) is critical to isolate the product from Pd residues and unreacted starting materials .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

A: Use a combination of:

  • ¹H/¹³C/¹¹B NMR : Confirm boronate ester peaks (e.g., ¹¹B NMR δ ~30 ppm for tetracoordinate boron) and absence of free boronic acid (δ ~10 ppm) .
  • HPLC-MS : Detect impurities (<1%) and verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+ adducts) .
  • Elemental Analysis : Validate C/H/B ratios (±0.3% tolerance) .

Q. Q3. What are the stability considerations for long-term storage of this compound?

A: Store under inert gas (Ar/N₂) at –20°C in flame-sealed ampules. Avoid moisture and light, as hydrolysis of the dioxaborolane ring generates boronic acid byproducts, detectable via ¹¹B NMR . Stability tests show <5% degradation after 6 months under optimal conditions .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT) guide the design of reactions involving this compound?

A: Quantum chemical calculations (e.g., B3LYP/6-31G*) predict transition states for cross-coupling reactions, identifying steric hindrance from the tetramethyl groups as a rate-limiting factor. For example, substituent effects on the phenylpropyl chain can be modeled to optimize electronic compatibility with aryl halide partners . ICReDD’s reaction path search methods integrate experimental data with computational predictions to narrow optimal conditions (e.g., solvent polarity, temperature) .

Q. Q5. What strategies resolve contradictory reactivity data in cross-coupling reactions (e.g., unexpected byproducts)?

A: Contradictions often arise from:

  • Competitive Protodeboronation : Mitigate by using anhydrous solvents (e.g., THF over DMF) and lower temperatures (<60°C) .
  • Homocoupling : Add radical scavengers (e.g., TEMPO) or reduce Pd catalyst loading (0.5–1 mol%) .
  • Steric Effects : Modify the boronate’s alkyl/aryl substituents (e.g., replace phenylpropyl with smaller groups) to improve accessibility .

Q. Q6. How does the bifunctional boronate structure influence applications in tandem catalysis or multicomponent reactions?

A: The dual boronate groups enable sequential transformations. For example:

  • Tandem Borylation/Suzuki Coupling : The first boronate reacts with an aryl halide, while the second undergoes subsequent coupling with a different partner .
  • Multicomponent Assembly : Use as a boron "linchpin" in one-pot syntheses of polycyclic aromatics (e.g., naphtho-diazaborinines), leveraging steric protection from tetramethyl groups to suppress side reactions .

Q. Q7. What advanced analytical techniques quantify trace impurities or degradation products?

A:

  • GC-Tof-MS : Detect volatile byproducts (e.g., pinacol) at ppm levels .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regioisomerism in the propyl chain) .
  • Solid-State NMR : Analyze crystalline vs. amorphous forms for formulation studies .

Methodological Best Practices

Q. Table 1: Key Reaction Optimization Parameters

ParameterOptimal RangeEvidence Source
Catalyst (Pd)Pd(PPh₃)₄ (1–2 mol%)
SolventAnhydrous THF or Toluene
Temperature60–80°C
PurificationColumn chromatography

Q. Table 2: Common Degradation Pathways

PathwayDetection MethodMitigation Strategy
Hydrolysis¹¹B NMR (δ ~10 ppm)Store under Ar/N₂
OxidationHPLC-MS ([M+16] peaks)Add antioxidants
Thermal DecompositionTGA-MSLimit heating

Emerging Research Directions

  • Photocatalytic Activation : Explore visible-light-driven coupling using Ir/Ni catalysts to reduce Pd dependency .
  • Biological Probes : Functionalize the phenylpropyl chain with fluorophores (e.g., pyrene derivatives) for boronate-targeted imaging .

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